BenchChemオンラインストアへようこそ!

5,7-Dimethoxychromone

Physicochemical profiling Drug-likeness ADMET prediction

5,7-Dimethoxychromone (5,7-dimethoxy-4H-chromen-4-one; CAS 59887-91-1) is a naturally occurring chromone derivative characterized by a benzopyran-4-one core with methoxy substituents at positions 5 and Its molecular formula is C₁₁H₁₀O₄ (MW 206.19 g/mol), with a topological polar surface area (TPSA) of 44.80 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, XlogP of 1.50, and two rotatable bonds. The compound was first reported as a new natural product isolated from Artemisia campestris subsp.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 59887-91-1
Cat. No. B1658169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxychromone
CAS59887-91-1
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)C=CO2)C(=C1)OC
InChIInChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3
InChIKeyKTYBWRXYZHFNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxychromone (CAS 59887-91-1) for Research Procurement: Compound Class, Physicochemical Identity, and Natural Origin


5,7-Dimethoxychromone (5,7-dimethoxy-4H-chromen-4-one; CAS 59887-91-1) is a naturally occurring chromone derivative characterized by a benzopyran-4-one core with methoxy substituents at positions 5 and 7. Its molecular formula is C₁₁H₁₀O₄ (MW 206.19 g/mol), with a topological polar surface area (TPSA) of 44.80 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, XlogP of 1.50, and two rotatable bonds [1]. The compound was first reported as a new natural product isolated from Artemisia campestris subsp. maritima (Asteraceae) alongside its 5-hydroxy-7-methoxy analog, with full structural elucidation by 1D and 2D NMR techniques [2]. It has subsequently been identified in Haworthia cooperi var. truncata (Xanthorrhoeaceae) [3]. The chromone scaffold is recognized as a privileged structure in medicinal chemistry, and 5,7-dimethoxychromone serves as both a natural product reference standard and a synthetic building block for derivative libraries targeting cyclin-dependent kinases, inflammatory pathways, and microbial pathogens.

5,7-Dimethoxychromone Procurement: Why In-Class Chromone Analogs Cannot Be Interchanged Without Quantitative Evidence


Chromone derivatives with identical molecular formulae or shared benzopyran-4-one cores are not functionally interchangeable. The 5,7-dimethoxy substitution pattern confers a unique combination of zero hydrogen-bond donor capacity (versus one donor in 5-hydroxy-7-methoxychromone and two in 5,7-dihydroxychromone), a TPSA of 44.80 Ų, and distinct ADMET-predicted properties including 65.71% oral bioavailability probability, negative blood-brain barrier penetration (60%), and negative CYP2C9 substrate prediction (100%) [1]. Regioisomeric relocation of the methoxy groups from positions 5,7 to 6,7 fundamentally alters bioactivity profiles—6,7-dimethoxychromone exhibits allelopathic growth inhibition (IC₅₀ 0.83–0.95 mM in cress) but is inactive in LPS-induced NO inhibition assays, whereas secoiridoid comparators in the same study showed activity comparable to aminoguanidine [2][3]. Furthermore, confusing the chromone core (4H-chromen-4-one) with the isomeric coumarin scaffold (2H-chromen-2-one) leads to procurement of a compound with a different ring system, altered electrophilicity, and divergent biological target engagement. The evidence items below provide the quantitative differentiation required for informed compound selection.

5,7-Dimethoxychromone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Research Procurement Decisions


Zero H-Bond Donor Count and Reduced TPSA Differentiate 5,7-Dimethoxychromone from Hydroxy-Containing Chromone Analogs

5,7-Dimethoxychromone possesses zero hydrogen-bond donor groups, compared to one H-bond donor in 5-hydroxy-7-methoxychromone and two in 5,7-dihydroxychromone. Its TPSA is 44.80 Ų, vs. 55.80 Ų for the 5-hydroxy-7-methoxy analog [1][2]. This lower TPSA and absence of H-bond donor capacity predict improved membrane permeability—Caco-2 permeability probability is 64.13% for the dimethoxy compound [1], while the monohydroxy analog shows a human oral bioavailability probability of 58.57% [3].

Physicochemical profiling Drug-likeness ADMET prediction

ADMET-Predicted CYP2C9 Inertness and Oral Bioavailability of 5,7-Dimethoxychromone vs. Hydroxy Analogs

admetSAR 2 predictions indicate that 5,7-dimethoxychromone is predicted negative for CYP2C9 substrate activity (probability 100%), negative for CYP2D6 substrate activity (76.54%), but positive for CYP3A4 inhibition (79.99%). It is also predicted negative for both P-glycoprotein inhibition (89.96%) and P-glycoprotein substrate activity (95.72%) [1]. In contrast, 5-hydroxy-7-methoxychromone, with its free phenolic -OH group, is more susceptible to Phase II glucuronidation/sulfation, potentially reducing its effective intracellular concentration . The predicted human oral bioavailability for 5,7-dimethoxychromone is 65.71%, exceeding the 58.57% predicted for 5-hydroxy-7-methoxychromone [1][2].

ADMET prediction Drug metabolism CYP450 profiling

Regioisomeric Differentiation: 5,7- vs. 6,7-Dimethoxychromone Exhibit Divergent Bioactivity Profiles

The regioisomer 6,7-dimethoxychromone has been characterized in two functional assays where 5,7-dimethoxychromone has not been evaluated, establishing a clear differentiation basis. In a cress seedling growth inhibition assay, 6,7-dimethoxychromone exhibited IC₅₀ values of 0.95 mM (shoots) and 0.83 mM (roots) at concentrations ≥0.3 mM [1]. In LPS-activated RAW 264.7 macrophages, 6,7-dimethoxychromone (compound 4) showed no measurable inhibition of nitric oxide production, whereas co-isolated secoiridoids (compounds 1–3) from the same study displayed activity comparable to the reference inhibitor aminoguanidine [2]. The 5,7-substitution pattern is documented in superoxide anion inhibition SAR studies: a derivative, 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one, demonstrated moderate inhibitory effect on superoxide anion generation from human neutrophils, with the SAR analysis highlighting that the methoxy group at the 7-position (R₃) of the chromone critically influences activity [3].

Regioisomer comparison Allelopathic activity Nitric oxide inhibition

Scaffold-Level Differentiation: Chromone (4H-Chromen-4-one) vs. Coumarin (2H-Chromen-2-one) Core Determines Biological Target Space

5,7-Dimethoxychromone is built on a 4H-chromen-4-one (chromone) core characterized by a carbonyl at position 4 and a C2–C3 double bond conjugated to the carbonyl. The isomeric scaffold 5,7-dimethoxycoumarin (5,7-dimethoxy-2H-chromen-2-one; citropten/limettin) contains a lactone carbonyl at position 2. This scaffold difference produces fundamentally distinct pharmacological profiles. 5,7-Dimethoxycoumarin has documented cell cycle arrest activity in B16 murine melanoma (G₀/G₁ phase arrest) and A375 human melanoma, with reported IC₅₀ values of 109 µM (B16) and 142 µM (A375) [1], alongside carcinogen-induced neoplasia inhibition in rat mammary gland models [2]. The chromone scaffold, in contrast, features prominently in cyclin-dependent kinase (CDK) inhibitor programs, with 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one derivatives serving as key synthetic intermediates [3]. NO inhibition SAR further illustrates divergence: 6,7-dimethoxychromone is inactive in LPS-induced NO assays [4], whereas coumarin-based analogs have been studied as NO production modulators.

Scaffold pharmacology Chromone vs. coumarin Target engagement

Natural Product Authentication: Definitive Isolation and Structural Characterization of 5,7-Dimethoxychromone from Two Distinct Plant Families

5,7-Dimethoxychromone has been isolated and fully characterized from two taxonomically distinct plant sources. The original 1998 report from Artemisia campestris subsp. maritima (Asteraceae) provided complete ¹H and ¹³C NMR assignments using 1D selective INEPT and 2D HETCOR experiments, establishing unequivocal structural confirmation and correcting prior misassignments of related flavanone resonances [1]. A 2025 study from Haworthia cooperi var. truncata (Xanthorrhoeaceae) independently identified the compound (as compound 2) alongside ten other known chromones, with characterization by standard spectroscopic methods [2]. The compound is catalogued in the KNApSAcK metabolite database (C_ID: C00042149) with cross-references to ChEMBL protein interaction data and species-level taxonomic sourcing [3]. In contrast, 5-hydroxy-7-methoxychromone has been documented in additional species (Mallotus apelta, Polytrichum commune) and is the subject of a dedicated patent (CN104146998A) for myocardial ischemia applications [4], indicating divergent research trajectories and application domains for these co-isolated analogs.

Natural product authentication Structural elucidation Quality control reference

Commercial Availability and Purity Specifications: Procurement-Grade Differentiation for 5,7-Dimethoxychromone

5,7-Dimethoxychromone (CAS 59887-91-1) is commercially available through major research chemical suppliers. Sigma-Aldrich lists the compound (product code D0257A) with molecular weight 206.2 g/mol, identifiable by CAS number search [1]. MolCore supplies the compound at ≥98% purity (NLT 98%) with ISO certification, targeting pharmaceutical R&D and quality control applications . In comparison, the hydroxy analog 5,7-dihydroxychromone is more widely stocked across multiple vendors (Bertin Bioreagent, Selleck Chemicals, Ambeed, Ubiochem) reflecting its broader biological characterization—including documented IC₅₀ values in tyrosinase inhibition (111.80 µM vs. arbutin 209.68 µM), MAO inhibition (MAO-A IC₅₀ 0.5 µM, MAO-B IC₅₀ 5 µM), and phytotoxic activity (radicle elongation I₅₀ 30–200 µM across species) [2][3]. The more limited vendor landscape for 5,7-dimethoxychromone reflects its position as a more specialized research tool, but also reduces the risk of sourcing low-purity or misidentified material from non-specialist suppliers.

Commercial sourcing Purity specification Research-grade procurement

5,7-Dimethoxychromone: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Intracellular Target Engagement Studies Requiring High Membrane Permeability and Low Metabolic Liabilities

5,7-Dimethoxychromone, with its TPSA of 44.80 Ų, zero H-bond donors, and predicted negative CYP2C9 substrate activity (100% probability), is the preferred chromone scaffold for cellular assays where passive membrane permeability and metabolic stability are critical success factors [1]. The absence of free phenolic -OH groups eliminates Phase II glucuronidation/sulfation as confounding variables, a limitation inherent to 5-hydroxy-7-methoxychromone (TPSA 55.80 Ų, oral bioavailability probability 58.57%) and 5,7-dihydroxychromone [2]. Caco-2 permeability probability of 64.13% supports intestinal absorption modeling. Researchers studying intracellular kinase targets (e.g., CDK family) or nuclear receptor modulation should select this compound over hydroxy-substituted chromone analogs to minimize pharmacokinetic confounders in primary screening data.

Neutrophil-Mediated Inflammation and Superoxide Anion Generation Pathway Studies

The 5,7-dimethoxychromone scaffold, featuring the critical 7-methoxy substituent identified in structure-activity relationship studies, is directly relevant to research programs investigating superoxide anion generation from activated human neutrophils [3]. The SAR study demonstrated that 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one exerts moderate inhibitory effects on superoxide anion production, and that the methoxy group at position 7 of the chromone ring is a key determinant of activity. Researchers should specifically procure the 5,7-substituted chromone (not the 6,7-regioisomer, which is inactive in related inflammatory mediator assays) for neutrophil oxidative burst studies. This application is not served by 5,7-dimethoxycoumarin, which occupies a different biological target space (melanoma cell cycle regulation).

Cyclin-Dependent Kinase (CDK) Inhibitor Medicinal Chemistry and Lead Optimization Programs

The 5,7-dimethoxy-4H-chromen-4-one core serves as a validated synthetic intermediate for generating 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one derivatives with CDK inhibitory activity [4]. The synthetic accessibility of the unsubstituted C2 and C3 positions enables modular derivatization via β-diketone condensation routes, as demonstrated by the 67% two-step yield achieved for 2-methyl-5,7-dimethoxychromone [5]. Medicinal chemistry teams pursuing CDK-targeted oncology programs should build libraries on this scaffold rather than the coumarin core, which lacks the C4 carbonyl conjugation pattern required for kinase hinge-region binding. The compound's predicted P-glycoprotein substrate negativity (95.72%) further supports its suitability for lead optimization where efflux transporter evasion is desired [1].

Natural Product Reference Standard for Phytochemical Authentication and Metabolomics Database Curation

With two independent isolation reports from taxonomically distinct plant families (Asteraceae and Xanthorrhoeaceae), complete ¹H and ¹³C NMR assignments, and KNApSAcK database registration (C00042149), 5,7-dimethoxychromone is qualified as a phytochemical reference standard for metabolomics workflows [6][7][8]. Its ChEMBL protein interaction linkage via the KNApSAcK–ChEMBL interface provides database-level traceability absent for many less-characterized chromone congeners [8]. Analytical laboratories requiring authenticated chromone standards for LC-MS/MS method development, species-level chemotaxonomic marker validation, or natural product library quality control should procure the ≥98% purity ISO-certified grade from established suppliers to ensure batch-to-batch spectroscopic consistency.

Quote Request

Request a Quote for 5,7-Dimethoxychromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.